,4'-DDT (ring-13C12) is an isotopically enriched form of 4,4'-DDT, where all twelve chlorine atoms in the molecule are replaced with the heavier isotope, 13C. This isotopic substitution creates a mass difference between the labeled (13C) and unlabeled (12C) forms of the molecule, allowing them to be distinguished by mass spectrometry.
In environmental research, 4,4'-DDT (ring-13C12) is primarily used as an internal standard for quantitative analysis of 4,4'-DDT in environmental samples, such as soil, water, and sediment [, , ].
Here's how it works:
This method offers several advantages, including:
4,4'-DDT (ring-13C12) can also be used in environmental research to study the fate and degradation of 4,4'-DDT in the environment. By tracking the changes in the ratio of labeled to unlabeled 4,4'-DDT over time, researchers can gain insights into the various processes that contribute to the degradation of 4,4'-DDT in different environmental settings [].
4,4'-DDT (ring-13C12) can be used in the development and validation of analytical methods for the detection and quantification of 4,4'-DDT in environmental samples. The presence of the labeled internal standard allows researchers to optimize extraction procedures, assess instrument performance, and ensure the accuracy and reliability of the analytical method [].
4,4'-Dichlorodiphenyltrichloroethane, commonly referred to as 4,4'-DDT (ring-¹³C₁₂), is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is characterized by a molecular formula of and a molecular weight of 366.40 g/mol. The compound features two aromatic rings, each substituted with chlorine atoms, and a trichloroethane group, which contributes to its insecticidal properties. The carbon-13 isotope labeling indicates that this variant is used primarily in research settings, particularly in studies involving environmental persistence and metabolic pathways of pesticides .
4,4'-DDT is primarily known for its effectiveness as an insecticide. Its mechanism of action involves interference with the nervous system of insects, leading to paralysis and death. The compound acts as an endocrine disruptor in various organisms, affecting hormonal balance and reproductive systems. In mammals, including humans, exposure has been linked to potential carcinogenic effects and reproductive toxicity. The persistence of DDT in the environment raises concerns regarding bioaccumulation and long-term ecological impacts .
The synthesis of 4,4'-DDT (ring-¹³C₁₂) typically involves several steps:
The primary applications of 4,4'-DDT include:
Research on the interactions of 4,4'-DDT with biological systems has revealed several key findings:
Several compounds exhibit structural or functional similarities to 4,4'-DDT:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4,4'-DDD | Metabolite of DDT | Insecticide; less persistent than DDT |
| 4,4'-DDE | Metabolite of DDT | Endocrine disruptor; persistent |
| Methoxychlor | Chlorinated pesticide | Insecticide; less toxic than DDT |
| Endosulfan | Organochlorine insecticide | Neurotoxic; similar mode of action |
What sets 4,4'-DDT apart from these similar compounds is its historical significance as one of the first synthetic insecticides widely used in agriculture. Its extensive use led to significant ecological consequences and prompted global regulatory actions due to its persistence and potential health risks. Unlike some metabolites like 4,4'-DDD and 4,4'-DDE which are products of degradation processes, 4,4'-DDT remains a primary concern due to its direct application as a pesticide before its ban in many countries .
4,4'-DDT (ring-¹³C₁₂) is a synthetic organochlorine compound with the molecular formula $$ \text{}^{13}\text{C}{12}\text{C}2\text{H}9\text{Cl}5 $$ and a molecular weight of 366.40 g/mol. Its structure consists of two para-chlorinated phenyl rings connected to a trichloroethane group, with all carbon atoms in the aromatic rings replaced by the stable carbon-13 isotope (Figure 1).
Table 1: Key structural and isotopic parameters of 4,4'-DDT (ring-¹³C₁₂)
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{}^{13}\text{C}{12}\text{C}2\text{H}9\text{Cl}5 $$ |
| Molecular Weight | 366.40 g/mol |
| Isotopic Purity | ≥99% ¹³C in aromatic rings |
| CAS Number | 104215-84-1 |
The isotopic labeling does not alter the compound's chemical reactivity but creates a distinct mass spectrometric signature, enabling differentiation from non-labeled DDT ($$ \text{C}{14}\text{H}9\text{Cl}_5 $$, MW 354.49 g/mol).
The development of isotopically labeled DDT derivatives emerged in the late 20th century as analytical chemistry advanced toward isotope dilution mass spectrometry. Early synthesis methods, such as those patented in 2013 (CN103601610A), involved reacting ¹³C-enriched chlorobenzene with chloral hydrate under phase-transfer catalysis. This innovation addressed growing needs in environmental forensics to track DDT transformation pathways amid increasing regulatory scrutiny following the 1972 U.S. ban on agricultural DDT use.
The molecular formula of 4,4'-dichlorodiphenyltrichloroethane (ring-¹³C₁₂) is represented as C₁₄H₉Cl₅, with the isotopic designation indicating the presence of twelve carbon-13 atoms incorporated specifically within the aromatic ring systems [1] [8]. The isotopic formula is more precisely expressed as ¹³C₁₂C₂H₉Cl₅, reflecting the complete labeling of all carbon atoms within both phenyl rings [1]. The compound possesses a molecular weight of 366.40 grams per mole, representing an increase of 12.0 atomic mass units compared to the unlabeled dichlorodiphenyltrichloroethane due to the isotopic substitution [1] [3] [19].
The structural architecture consists of two chlorinated phenyl rings connected through a central carbon atom bearing a trichloromethyl group [8] [20]. Each aromatic ring contains a para-positioned chlorine substituent, establishing the characteristic 4,4'-substitution pattern [20]. The carbon-13 labeling encompasses all twelve carbon atoms within the aromatic ring systems, while the central linking carbon and the trichloromethyl carbon retain natural isotopic abundance [1] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉Cl₅ | [1] |
| Molecular Weight (g/mol) | 366.40 | [1] [3] [19] |
| Isotopic Formula | ¹³C₁₂C₂H₉Cl₅ | [1] |
| CAS Number | 104215-84-1 | [8] [18] [19] |
| Number of Labeled Carbon Atoms | 12 | [8] |
| Unlabeled Counterpart CAS | 50-29-3 | [19] [20] |
4,4'-Dichlorodiphenyltrichloroethane (ring-¹³C₁₂) exists as a white crystalline solid under standard conditions, exhibiting physical characteristics consistent with organochlorine compounds [7]. The compound demonstrates a melting point range of 107-110 degrees Celsius, indicating well-defined crystalline structure and thermal stability within this temperature range [7] [21]. The boiling point occurs at 260 degrees Celsius, though thermal decomposition may occur at elevated temperatures [7].
The compound exhibits a density of 0.99 grams per cubic centimeter, reflecting the substantial molecular weight and compact molecular structure [7]. Vapor pressure measurements indicate extremely low volatility, with values of 0.0000021 hectopascals at 20 degrees Celsius, suggesting minimal atmospheric release under ambient conditions [7]. The flash point ranges from 72-77 degrees Celsius, indicating potential flammability concerns under specific thermal conditions [7] [21].
Solubility characteristics demonstrate typical behavior for chlorinated aromatic compounds, with practical insolubility in water reflecting the hydrophobic nature of the molecular structure [21]. The refractive index of 1.755 indicates significant light-bending properties consistent with dense organic compounds containing multiple halogen substituents [21].
Chemical stability under recommended storage conditions is well-established, with the compound remaining stable when stored at room temperature while protected from light and moisture [7] [19]. The material demonstrates compatibility with most common laboratory conditions but exhibits incompatibility with strong oxidizing agents, iron, and iron salts [7].
| Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline solid | [7] |
| Melting Point (°C) | 107-110 | [7] [21] |
| Boiling Point (°C) | 260 | [7] |
| Density (g/cm³) | 0.99 | [7] |
| Flash Point (°C) | 72-77 | [7] [21] |
| Vapor Pressure (hPa at 20°C) | 0.0000021 | [7] |
| Water Solubility | Practically insoluble | [21] |
| Chemical Stability | Stable under recommended conditions | [7] |
The isotopic labeling strategy targets exclusively the aromatic carbon atoms, leaving the aliphatic carbon positions at natural isotopic abundance [1] [8]. This selective labeling approach maintains the chemical behavior of the parent compound while providing sufficient mass spectral distinction for analytical differentiation [8]. The twelve carbon-13 atoms incorporated within the ring systems create a molecular weight difference of 12.0 atomic mass units compared to the unlabeled compound [19] [20].
Mass spectrometric analysis readily distinguishes the labeled compound from its unlabeled counterpart through characteristic fragmentation patterns and molecular ion peaks [8] [12]. The isotopic distribution pattern provides additional confirmation of labeling integrity and enrichment levels during analytical procedures [12]. Quality control measures ensure consistent isotopic enrichment across production batches, maintaining analytical reliability [14].
| Parameter | Specification | Source |
|---|---|---|
| Carbon-13 Isotopic Enrichment (%) | 99 | [1] [3] [15] [19] |
| Chemical Purity (%) | 98-99 | [11] [15] [19] |
| Isotopic Labeling Position | Both aromatic rings | [1] [8] |
| Number of Labeled Carbon Atoms | 12 | [8] |
| Molecular Weight Difference (g/mol) | 12.0 | [19] [20] |
| Mass Spectral Distinction | Distinguishable by mass spectrometry | [8] |
The synthesis of 4,4'-dichlorodiphenyltrichloroethane (ring-carbon-13) requires sophisticated isotopic labeling approaches that ensure high enrichment levels while maintaining chemical integrity. Multiple strategic approaches have been developed for incorporating carbon-13 isotopes into the aromatic ring structure of this organochlorine compound [1] [2] [3].
Direct Precursor Labeling represents the most efficient approach for carbon-13 incorporation. This strategy involves utilizing carbon-13 enriched starting materials, specifically carbon-13 labeled chlorobenzene and chloral, which serve as the primary building blocks for the target compound [1] [4]. The method achieves isotopic enrichment levels of 85-95% with excellent isotope retention throughout the synthetic process [5] [6]. The approach provides cost-effective synthesis due to the minimal number of synthetic steps required and the direct incorporation of the isotopic label [7].
Building Block Approach employs systematically designed carbon-13 labeled intermediates that allow for precise control over isotopic placement within the molecular framework [8] [9] [10]. This methodology utilizes specific carbon-13 enriched reagents such as carbon-13 labeled benzene derivatives and carbon-13 enriched acetaldehyde precursors [11] [6]. The strategy achieves labeling efficiencies of 90-99% and provides excellent isotope retention [2] [12]. The method offers medium cost-effectiveness while maintaining moderate synthetic complexity [7].
Elemental Carbon Incorporation techniques utilize carbon-13 elemental carbon as the chemically simplest source for carbon-13 labeling [11]. This approach involves the conversion of elemental carbon-13 to calcium carbide (calcium carbon-13), which subsequently generates acetylene as a universal carbon-13 unit for atom-economic organic transformations [11]. While this method enables multiple position labeling, it typically achieves lower labeling efficiencies of 70-85% due to the multi-step nature of the process [11] [13].
Isotope Exchange Methods involve post-synthetic modification techniques where carbon-12 atoms in pre-formed molecules are replaced with carbon-13 isotopes under specific reaction conditions [14] [15]. These methods typically achieve labeling efficiencies of 60-80% with variable isotope retention depending on the exchange conditions and substrate stability [16] [15]. The approach provides moderate cost-effectiveness but requires careful optimization of reaction parameters [17].
Industrial production of 4,4'-dichlorodiphenyltrichloroethane (ring-carbon-13) follows established large-scale manufacturing processes adapted for isotopic labeling requirements. The primary industrial route involves the continuous condensation of carbon-13 labeled chloral with carbon-13 labeled chlorobenzene in the presence of sulfuric acid catalyst [18] [19].
Electrolytic Chlorine Production forms the foundation of the industrial process, where sodium chloride undergoes electrolysis to produce chlorine gas and caustic soda [18]. The chlorine is subsequently used for chlorinating carbon-13 labeled ethanol to produce carbon-13 labeled chloral, while the caustic soda is processed as a valuable by-product [18] [20]. The electrolytic process operates continuously with production capacities reaching 450 tons of chlorine per month in modern facilities [18].
Chlorobenzene Production utilizes the Friedel-Crafts chlorination of carbon-13 labeled benzene with chlorine gas in the presence of iron(III) chloride catalyst [21] [22] [23]. The reaction proceeds at temperatures of 350-400°C with continuous operation to minimize dichlorobenzene formation [22] [24]. Industrial facilities achieve production rates of 50 tons per month with chemical purities of 95-99% [18] [21].
Condensation Reaction represents the critical step where carbon-13 labeled chloral and chlorobenzene undergo acid-catalyzed condensation to form the target compound [18] [19] [25]. The process utilizes concentrated sulfuric acid or chlorosulfonic acid as catalyst at temperatures ranging from 0-40°C [19] [25]. Industrial reactors employ continuous stirred-tank configurations with precise temperature control and efficient heat removal systems [18] [19].
Process Integration involves sophisticated material and energy flow management, including by-product recovery and waste minimization [18]. The integrated process achieves overall yields of 85-90% with isotopic enrichment retention of 90% or higher [1] [18]. Quality control systems monitor isotopic purity, chemical composition, and physical properties throughout the production chain [26] [27].
Laboratory synthesis of 4,4'-dichlorodiphenyltrichloroethane (ring-carbon-13) employs scaled-down versions of industrial processes with enhanced analytical control and flexibility for research applications [28] [29] [30].
Small-Scale Condensation Method utilizes the classical Zeidler synthesis approach with carbon-13 labeled starting materials [31] [28] [30]. The procedure involves treating carbon-13 labeled chloral with carbon-13 labeled chlorobenzene in the presence of concentrated sulfuric acid at temperatures between 60-85°C [28] [30]. Reaction times typically range from 1-3 hours with continuous monitoring of product formation through gas chromatography analysis [32] [28].
Microwave-Assisted Synthesis has been developed to accelerate reaction rates and improve isotopic incorporation efficiency [33]. This technique employs controlled microwave heating to enhance molecular interactions and reduce reaction times to 30-60 minutes [33]. The method achieves extraction efficiencies of 95-101% for the target compound with minimal decomposition of isotopic labels [33] [34].
Two-Stage Preparation Process begins with the synthesis of carbon-13 labeled chloral from carbon-13 labeled ethanol and chlorine gas under photochemical conditions [1] [20] [25]. The second stage involves the acid-catalyzed condensation of the freshly prepared chloral with carbon-13 labeled chlorobenzene [1] [25]. This approach ensures maximum isotopic retention by minimizing intermediate handling and storage [1] [25].
Optimization Parameters for laboratory synthesis include precise temperature control within ±2°C, continuous stirring at 200-300 rpm, and inert atmosphere maintenance using nitrogen or argon gas [35] [28]. Reaction monitoring employs real-time infrared spectroscopy and periodic sampling for gas chromatography-mass spectrometry analysis [32] [36] [37]. Product isolation utilizes selective extraction with organic solvents followed by washing with dilute sodium carbonate solution [1] [28].
Comprehensive purification and analytical verification protocols ensure the chemical purity and isotopic integrity of 4,4'-dichlorodiphenyltrichloroethane (ring-carbon-13) for research applications [26] [38] [36].
Primary Purification Methods employ recrystallization from suitable organic solvents such as ethanol or hexane to achieve chemical purities exceeding 98% [1] [5] [39]. The process involves dissolution of crude product in hot solvent followed by controlled cooling to promote selective crystallization [37] [36]. Multiple recrystallization cycles may be necessary to achieve the required purity specifications [28] [37].
Chromatographic Separation utilizes column chromatography with silica gel stationary phase and hexane-dichloromethane mobile phase systems [36] [37] [40]. The technique effectively separates the target compound from synthetic by-products and unreacted starting materials [40] [41] [27]. Preparative high-performance liquid chromatography provides additional purification capability for achieving analytical grade material [36] [37].
Gas Chromatography-Mass Spectrometry Analysis serves as the primary analytical method for purity assessment and isotopic verification [42] [43] [33] [32] [36] [37]. The technique employs capillary columns with electron capture detection for quantitative analysis with detection limits of 0.1-1 μg/kg [33] [32] [36]. Mass spectrometric analysis confirms molecular identity and isotopic enrichment levels through characteristic fragmentation patterns [42] [43] [37].
Nuclear Magnetic Resonance Spectroscopy provides definitive confirmation of carbon-13 incorporation and isotopic distribution within the molecular structure [44] [3] [45]. Carbon-13 nuclear magnetic resonance spectroscopy can detect isotopic enrichment differences as low as 1% and provides structural verification of the target compound [44] [45]. Proton nuclear magnetic resonance spectroscopy confirms the integrity of the aromatic ring system and substitution patterns [44] [45].
Quality Control Protocols include systematic verification of chemical purity through multiple analytical techniques, isotopic enrichment determination through mass spectrometry, and stability assessment under various storage conditions [26] [38] [27]. Documentation requirements encompass complete analytical data packages, certificate of analysis with traceability information, and compliance with relevant quality standards [26] [38]. Storage protocols specify ambient temperature conditions with protection from light and moisture to maintain chemical and isotopic stability [5] [46] [39].